molecular formula C9H7F2N B1447814 4,7-Difluoro-2-methyl-1H-indole CAS No. 1360887-10-0

4,7-Difluoro-2-methyl-1H-indole

Cat. No.: B1447814
CAS No.: 1360887-10-0
M. Wt: 167.15 g/mol
InChI Key: BFSPAGAKPSGDPB-UHFFFAOYSA-N
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Description

4,7-Difluoro-2-methyl-1H-indole (CAS 1360887-10-0) is a fluorinated organic compound with the molecular formula C 9 H 7 F 2 N and a molecular weight of 167.16 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where its indole scaffold is a privileged structure in drug discovery. Research indicates that substituted indole derivatives, such as those with small, aliphatic, electron-donating groups like the methyl substituent in this molecule, are valuable intermediates in the synthesis of potential therapeutic agents . This chemical is a key synthetic precursor in early-stage drug optimization programs. It has been specifically investigated for the development of novel antiparasitic agents, with research exploring its integration into compounds active against Trypanosoma cruzi , the parasite responsible for Chagas disease . The difluoro and methyl substitutions on the indole core are strategic modifications that allow chemists to fine-tune the potency, metabolic stability, and physicochemical properties of lead compounds during structure-activity relationship (SAR) studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-difluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSPAGAKPSGDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies for 4,7 Difluoro 2 Methyl 1h Indole

Intrinsic Electrophilic and Nucleophilic Reactivity Profiles of the Difluoroindole Core

The reactivity of the 4,7-Difluoro-2-methyl-1H-indole core is fundamentally shaped by the electron-withdrawing nature of the fluorine atoms and the inherent electronic properties of the indole (B1671886) ring system.

Reactivity at the Indole Ring Positions (C2, C3, C4, C5, C6, C7)

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. researchgate.net The pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene (B151609) ring due to its higher electron density. researchgate.net In the case of this compound, the introduction of fluorine atoms at the C4 and C7 positions significantly modulates this reactivity.

The C3 position of the indole ring is typically the most nucleophilic and readily undergoes electrophilic substitution. The C2 position is the next most reactive site, followed by the positions on the benzene ring (C4, C5, C6, C7). nih.govrsc.org However, the presence of the two fluorine atoms in this compound deactivates the benzene portion of the ring towards electrophilic attack. The methyl group at the C2 position also influences the reactivity, potentially directing incoming electrophiles to the C3 position.

The latent nucleophilicity of the indole side chain is evident in its reactions, where it can be prenylated at all seven non-bridgehead positions (N1 and C2-C7) in biosynthetic pathways. nih.gov This highlights the potential for reactivity at multiple sites, which can be controlled by enzymatic or synthetic means. nih.gov

Impact of Fluorine Atoms on the Indole Aromaticity and Electron Density Distribution

The incorporation of fluorine atoms into the indole ring has profound effects on its electronic properties. daneshyari.comtandfonline.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature alters the electron distribution within the molecule. tandfonline.com This can impact the pKa, dipole moment, chemical reactivity, and stability of neighboring functional groups. tandfonline.com

Specifically, the fluorine atoms at the C4 and C7 positions decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack. This deactivation also influences the pyrrole ring, though to a lesser extent. The presence of fluorine can also affect the aromaticity of the indole system. While fluorine is only slightly larger than hydrogen and is often considered a hydrogen mimic, its electronic influence can cause significant perturbations in the molecule's binding to receptors or enzymes. tandfonline.com

Studies on fluorinated pyrazoles have shown that fluorine substitution can induce hyperconjugative antiaromaticity, which can destabilize the ground state and increase reactivity in reactions like the Diels-Alder reaction. mdpi.com While a direct analogy to the indole system requires specific computational studies, it illustrates the potential for fluorine to significantly alter the energetic landscape of the molecule.

Directed C-H Functionalization of Difluoroindoles

Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding pre-functionalized starting materials. nih.govnih.gov

Transition Metal-Catalyzed C-H Activation (e.g., Pd-catalyzed arylations and other functionalizations)

Transition metal catalysis, particularly with palladium, has been instrumental in the development of C-H functionalization methods for indoles. rsc.orgresearchgate.net These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the indole ring. rsc.orgresearchgate.net The application of these methods to difluoroindoles offers a route to novel fluorinated compounds.

Palladium-catalyzed C-H activation can proceed through different mechanisms, including inner-sphere and outer-sphere pathways. youtube.com In many cases, an oxidant is required to regenerate the active catalytic species. youtube.com For instance, Pd-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed, demonstrating the feasibility of such transformations. acs.org The electronic effects of substituents on the indole ring can significantly influence the reaction yields, with electron-withdrawing groups often enhancing efficiency. acs.org

Chemical Derivatization at the Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be readily deprotonated to form a nucleophilic center, allowing for various derivatization reactions. researchgate.net

N-alkylation and N-acylation are common transformations for indoles. While many bioactive indoles have a free NH group, N-alkylated indoles are also found in several commercially successful drugs. rsc.org The introduction of a substituent on the nitrogen can significantly alter the biological activity and physicochemical properties of the parent indole.

For fluorinated indoles, N-derivatization can be a key step in synthesizing more complex molecules. For example, N-fluoroalkylated indoles, which are deactivated towards electrophilic aromatic substitution, can still undergo efficient electrophilic bromination and acylation at the C3 position. rsc.org This demonstrates that even with a deactivating group on the nitrogen, the inherent reactivity of the C3 position can be exploited for further functionalization.

The synthesis of N-fluoroalkylated indoles can be achieved through various methods, including Rh(II)-catalyzed transannulation of triazoles. rsc.org Metal-free methods for synthesizing fluorinated indoles have also been developed, such as an oxidative-dearomatization approach that assembles 2-trifluoromethyl NH-indole products from anilines. nih.gov

Chemical Derivatization at the Methyl Group (C2-methyl functionalization)

The methyl group at the C2 position of the indole ring, while generally considered less reactive than the N-H or C3 positions, can be functionalized through modern catalytic methods. These strategies often involve C-H activation and are crucial for introducing diverse functionalities.

One prominent strategy is the rhodium(III)-catalyzed thiolation of the C2-methyl group. rsc.org This method utilizes a directing group at the C3-position, such as an oxime, to guide the catalyst to the desired site. The transformation proceeds under mild conditions and demonstrates tolerance for a range of functional groups. For instance, when an indole derivative with a methyl group at the C2 position is subjected to these conditions, selective thiolation of the sp³ C-H bonds of the methyl group occurs. rsc.org

Another key functionalization is C2-allylation. While challenging, methods have been developed for the selective allylation of the C2 position of 3-substituted indoles. nih.gov One such strategy involves the in situ generation of a 3-chloroindolenine intermediate, which then undergoes allylboration. nih.gov This reaction is practical, mild, and accommodates a variety of substituted allylboronates, expanding the range of accessible C2-functionalized products. nih.gov Manganese-catalyzed direct C2-allylation via C-H activation also provides an effective route to these derivatives under mild conditions. rsc.org

These C2-methyl functionalization reactions are pivotal for synthesizing complex indole alkaloids and pharmacologically active molecules, where modification at this position is a key structural requirement.

Table 1: Examples of C2-Methyl Functionalization Reactions on Indole Scaffolds

Reaction TypeCatalyst / ReagentsSubstrate TypeProduct TypeYieldReference
C2-Methyl ThiolationRh(III) catalyst, Oxime directing groupC2-Methyl indole with C3-oximeC2-Thio-methyl indole- rsc.org
C2-AllylationNCS, Allylboronate3-Substituted indoleC2-Allyl-3-substituted indoleGood nih.gov
C2-AllylationManganese catalystIndoleC2-Allylated indole- rsc.org

Ring Transformations and Cycloaddition Reactions Involving Difluoroindole Frameworks

The difluoroindole framework can participate in reactions that transform the heterocyclic ring system itself or involve it in cycloaddition processes. These transformations are valuable for constructing more complex polycyclic and heterocyclic structures.

A notable transformation is the palladium-catalyzed reaction of fluorinated indoles with fluorinated diazoalkanes. nih.gov This process can lead to the formation of gem-difluoro olefins through a C-H functionalization followed by a β-fluoride elimination. nih.gov This reaction effectively transfers a 1-aryl-(2,2-difluorovinyl) group to the indole, representing a significant structural modification rather than a simple substitution. nih.gov Depending on the indole nitrogen's substituent (N-alkyl vs. N-aryl), the reaction can be steered towards either C-H functionalization or cyclopropanation. nih.gov

Furthermore, indole derivatives can be precursors for the synthesis of carbazoles through cycloisomerization reactions. Indole-tethered alkynols, for example, can undergo cycloisomerization catalyzed by Cu(OTf)₂ in hexafluoroisopropanol (HFIP) to construct diverse carbazole (B46965) frameworks. researchgate.net This type of transformation fundamentally alters the indole ring system into a different polycyclic aromatic structure. researchgate.net

Table 2: Ring Transformation and Cycloaddition Reactions

Reaction TypeCatalyst / ReagentsSubstrateProductKey FeatureReference
C-H FunctionalizationPd catalyst, Fluorinated diazoalkaneN-Alkyl Indole1-Aryl-(2,2-difluorovinyl) indoleβ-fluoride elimination nih.gov
CyclopropanationPd catalyst, Fluorinated diazoalkaneN-Aryl IndoleCyclopropanated indoleSelective cyclopropanation nih.gov
CycloisomerizationCu(OTf)₂, HFIPIndole-tethered alkynolCarbazoleRing transformation researchgate.net

Substitution, Oxidation, and Reduction Chemistry of Fluorinated Indole Derivatives

The electron-withdrawing fluorine atoms significantly influence the reactivity of the indole ring towards substitution, oxidation, and reduction.

Substitution: Electrophilic substitution reactions on the fluorinated indole ring are generally more challenging compared to their non-fluorinated counterparts due to the deactivating effect of the fluorine atoms. However, under strongly acidic conditions, reactions such as nitration can occur. For example, the nitration of difluoro-3-methyl-1H-indazoles (a related heterocyclic system) in strong acid leads to the introduction of a nitro group onto the benzene ring. researchgate.net The position of nitration is directed by the existing substituents. researchgate.net

Oxidation: The oxidation of indole derivatives can be complex. Strong oxidizing agents can lead to the cleavage of the indole ring. However, milder conditions can selectively oxidize substituents. For instance, the oxidative cleavage of a vinyl group attached to a biaryl system can be achieved using reagents like potassium osmate and sodium periodate, yielding a dialdehyde (B1249045) product while preserving the core ring structure. acs.org

Reduction: The reduction of fluorinated indoles can target either the substituents or the indole ring itself. The reduction of a 6-fluoro-3-(2-nitrovinyl)-1H-indole with lithium aluminum hydride (LiAlH₄) results in the reduction of the nitrovinyl group to an aminoethyl group, leaving the fluorinated indole core intact. nih.gov Conversely, under different conditions, the indole ring itself can be reduced. For instance, the reduction of 6-fluoro-2-methylindole can yield 6-fluoro-2-methylindoline, indicating the saturation of the pyrrole ring. echemi.com The choice of reducing agent and reaction conditions is critical to achieving the desired selectivity.

Table 3: Substitution, Oxidation, and Reduction Reactions of Fluorinated Indoles

Reaction TypeReagentsSubstrateProductYieldReference
Electrophilic NitrationStrong Acid6,7-difluoro-3-methyl-1H-indazole6,7-difluoro-3-methyl-5-nitro-1H-indazole- researchgate.net
Oxidative CleavageK₂OsO₄·2H₂O, NaIO₄Atroposelective vinylated biarylBiaryl-2,2'-dialdehyde75% acs.org
Reduction of SubstituentLiAlH₄6-Fluoro-3-(2-nitrovinyl)-1H-indole2-(6-Fluoro-1H-indol-3-yl)ethan-1-amine42% nih.gov
Reduction of Ring-6-Fluoro-2-methylindole6-Fluoro-2-methylindoline11% echemi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4,7-Difluoro-2-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

General NMR spectra are recorded on spectrometers operating at high frequencies (e.g., 400 or 500 MHz for ¹H) using a deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard. rsc.orgbeilstein-journals.org

¹H NMR spectroscopy provides information on the number, environment, and spatial relationships of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-H proton, the aromatic protons on the benzene (B151609) ring, the proton on the pyrrole (B145914) ring, and the methyl group protons.

N-H Proton: The proton on the nitrogen atom (N-H) typically appears as a broad singlet in a downfield region (often > 8.0 ppm), with its exact chemical shift and peak shape being sensitive to solvent, concentration, and temperature.

Aromatic Protons (H5, H6): The two protons on the benzene moiety (H5 and H6) would appear as complex multiplets due to coupling with each other (ortho-coupling) and with the fluorine atoms at positions 4 and 7 (H-F coupling). The signals are expected in the aromatic region, typically between 6.5 and 7.5 ppm.

Pyrrole Proton (H3): The proton at the C3 position of the indole (B1671886) ring is expected to appear as a singlet or a finely split multiplet (due to small couplings to the methyl group) in the region of 6.0-6.5 ppm.

Methyl Protons (CH₃): The three protons of the methyl group at the C2 position would typically resonate as a sharp singlet or a narrow doublet (if coupled to H3) in the upfield region, around 2.3-2.5 ppm.

Due to the absence of published experimental data for the target compound, the table below shows data for the related isomer, 6-Fluoro-3-methyl-1H-indole, for illustrative purposes.

Table 1: Representative ¹H NMR Data for a Related Fluoro-methyl-indole Derivative.
CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
6-Fluoro-3-methyl-1H-indole (in CDCl₃)NH7.88s- rsc.org
H57.49dd8.6, 5.4
H77.04dd9.7, 2.2
H46.91td9.6, 2.2
CH₃2.34s-

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would show nine distinct signals corresponding to its nine carbon atoms. The chemical shifts are highly influenced by the electronegativity of the attached fluorine atoms.

C4 and C7: The carbons directly bonded to fluorine (C4 and C7) will exhibit the most significant effect. Their signals will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large ( > 200 Hz). These signals are expected to be in the range of 140-160 ppm.

C2, C3a, C7a: The quaternary carbons of the indole core will have distinct chemical shifts. C2, being adjacent to the nitrogen and part of the pyrrole ring, will appear around 135-140 ppm. C3a and C7a, the bridgehead carbons, will also be in the downfield region.

C3, C5, C6: These methine carbons will show signals influenced by their position and any long-range C-F couplings.

Methyl Carbon: The methyl carbon signal will appear in the upfield region of the spectrum, typically between 10-15 ppm.

For illustrative purposes, ¹³C NMR data for the related compound 6-Fluoro-3-methyl-1H-indole is presented below.

Table 2: Representative ¹³C NMR Data for a Related Fluoro-methyl-indole Derivative.
CompoundCarbon AssignmentChemical Shift (δ) ppmReference
6-Fluoro-3-methyl-1H-indole (in CDCl₃)C6 (coupled to F)161.10, 159.22 rsc.org
C7a136.29
C3a125.05
C2121.86
C4119.65
C3111.96
C5108.03, 107.83
C797.42, 97.21
CH₃9.72

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. acs.org Given the 100% natural abundance of the ¹⁹F isotope, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. beilstein-journals.orguni.lu

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the fluorine at the C4 position and one for the fluorine at the C7 position. Their chemical shifts will be different due to the asymmetry of the indole ring system. These signals would likely appear as complex multiplets due to couplings to nearby protons (H3, H5, and the N-H proton). The analysis of these coupling patterns provides valuable information for confirming the substitution pattern. For instance, the ¹⁹F NMR spectrum of 6-Fluoro-3-methyl-1H-indole shows a single fluorine signal at δ -121.75 ppm. rsc.org In the case of 4,7-difluoro substitution, two distinct signals would confirm the presence of two non-equivalent fluorine atoms.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₉H₇F₂N), the expected monoisotopic mass is approximately 167.05 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 167. The fragmentation of indole derivatives often involves characteristic losses. Common fragmentation pathways for indole-containing molecules include the loss of small neutral molecules like HCN or the cleavage of side chains. The presence of the stable indole ring often results in a prominent molecular ion peak.

While specific experimental data for this compound is not available, predicted m/z values for adducts of the parent compound, 4,7-difluoro-1H-indole, are shown below for context.

Table 3: Predicted Collision Cross Section (CCS) and m/z for Adducts of 4,7-Difluoro-1H-indole.
Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺154.04628123.2 uni.lu
[M+Na]⁺176.02822135.2
[M-H]⁻152.03172123.6
[M+NH₄]⁺171.07282145.8
[M]⁺153.03845121.0

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations are strong and typically found in the fingerprint region between 1000 and 1350 cm⁻¹. The presence of two strong bands in this region would be indicative of the two C-F bonds.

C-N Stretch: This vibration usually occurs in the 1250-1350 cm⁻¹ range.

General instrumentation for IR spectroscopy involves an FT-IR instrument, often with an Attenuated Total Reflectance (ATR) accessory, which allows for easy analysis of solid or liquid samples. beilstein-journals.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the aromatic system.

The parent indole molecule typically shows two main absorption bands: a strong band around 200-220 nm (the B-band) and a weaker, structured band around 260-290 nm (the L-band). For this compound, similar absorption features are expected. The substitution with fluorine and methyl groups will cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) and may alter the fine structure of the absorption bands. UV-Vis spectra are typically recorded in a solvent such as ethanol (B145695) or acetonitrile (B52724) using quartz cuvettes. beilstein-journals.org For example, the parent 2-methyl-1H-indole exhibits absorption maxima around 270-290 nm. nist.gov

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for This compound is not publicly available in crystallographic databases as of the latest searches, the crystallographic analysis of closely related fluorinated indole derivatives offers valuable insights into the expected molecular geometry and packing in the solid state. For instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined, revealing the planarity of the indole ring system and the influence of the fluorine substituent on the crystal packing. researchgate.net In this and other reported structures of indole analogues, the indole moiety is typically found to be essentially planar. researchgate.netnih.gov

The process of X-ray crystallography involves growing a high-quality single crystal of the target compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. The resulting data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For related indole structures, crystallographic data typically includes the crystal system, space group, unit cell dimensions, and refinement parameters. An example of crystallographic data for a related fluorinated indole derivative is presented in the table below.

Table 1: Example Crystallographic Data for a Fluorinated Indole Derivative researchgate.net

ParameterValue
Empirical formulaC17H12FN3O
Formula weight293.30
Temperature (K)170
Crystal systemOrthorhombic
Space groupPbca
a (Å)14.7608(7)
b (Å)7.2802(4)
c (Å)24.4842(13)
Volume (ų)2631.1(2)
Z8

Such data provides the fundamental basis for a detailed understanding of the solid-state structure of a molecule.

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic methods are indispensable tools for the purification and assessment of the purity of synthetic compounds like This compound . These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography

For the purification of indole derivatives, column chromatography is a widely employed technique. In a typical procedure, a solution of the crude product is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture are separated based on their polarity. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the polar silica gel.

For indole compounds, common eluents include mixtures of petroleum ether and ethyl acetate, or cyclohexane (B81311) and dichloromethane. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. For example, in the synthesis of various substituted indoles, column chromatography on silica gel with a petroleum ether eluent has been successfully used for purification. acs.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the purity assessment of non-volatile compounds. It utilizes a liquid mobile phase and a stationary phase in a column, but with much smaller particle sizes and higher pressures than in column chromatography, leading to higher resolution and faster separation times.

For the analysis of indole derivatives, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral indole derivatives. acs.org

Gas Chromatography (GC)

Gas chromatography (GC) is another crucial technique for the analysis of volatile compounds. In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time of a compound but also its mass spectrum, which can be used for structural elucidation and confirmation. GC-MS has been used for the analysis of various indole alkaloids and other derivatives. notulaebotanicae.ro The choice of the GC column and the temperature program are critical parameters for achieving good separation. For instance, a common column used for the analysis of organic compounds is a capillary column with a stationary phase of 5% diphenyl/95% dimethylpolysiloxane.

Table 2: General Parameters for Chromatographic Analysis of Indole Derivatives

TechniqueStationary PhaseTypical Mobile Phase/EluentDetector
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate, Cyclohexane/DichloromethaneTLC, UV
HPLCC18 (Reversed-Phase)Methanol/Water, Acetonitrile/WaterUV, Diode Array Detector (DAD)
GC5% Diphenyl/95% DimethylpolysiloxaneHelium, NitrogenFlame Ionization Detector (FID), Mass Spectrometer (MS)

Computational and Theoretical Studies on 4,7 Difluoro 2 Methyl 1h Indole and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard method for investigating the molecular and electronic properties of organic compounds due to its balance of accuracy and computational cost. youtube.com It allows for the detailed exploration of geometric parameters, electronic distributions, and spectroscopic signatures.

The introduction of substituents onto the indole (B1671886) ring influences its geometry. In a study of a 6-fluoro-1H-indole derivative, the indole group was found to be essentially coplanar. nih.gov For 4,7-Difluoro-2-methyl-1H-indole, the indole core is also expected to be nearly planar. The fluorine atoms, being highly electronegative, and the methyl group at the C2 position will subtly alter the bond lengths and angles of the fused ring system compared to the parent indole molecule. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can precisely predict these structural parameters. nih.govnih.gov

Table 1: Predicted Geometrical Parameters of Indole Analogs from Computational Studies This table is illustrative and contains data for analogous compounds to infer properties for this compound.

Compound Bond Predicted Bond Length (Å)
6-Fluoro-1H-indole derivative nih.gov C5-C6 ~1.37
C6-F ~1.36
N1-C2 ~1.38
2,6-dichloro-4-fluoro phenol (B47542) semanticscholar.org C4-F ~1.35
Parent Indole (Calculated) C4-C5 ~1.39

The electronic structure of a molecule is key to understanding its reactivity. aimspress.com Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. semanticscholar.orgaimspress.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com In an indole ring, the region around the C3 position is typically electron-rich. The fluorine atoms at C4 and C7 would create positive potential regions, while the nitrogen heteroatom and the pyrrole (B145914) ring remain sites of negative potential.

Fukui functions are used within DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. These calculations would likely confirm the C3 position as the primary site for electrophilic attack, a characteristic feature of the indole ring system.

Table 2: Illustrative Frontier Orbital Energies for Indole Analogs This table presents representative data for analogous compounds. The values for this compound would be influenced by the combined effects of its substituents.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Temozolomide (Anion, in DMSO) aimspress.com -2.15 0.38 2.53
Temozolomide (Neutral, in DMSO) aimspress.com -6.64 -1.89 4.75
Diorganotin(IV) Complex (I) nih.gov -6.91 -0.99 5.92

DFT calculations are highly effective at predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts with good accuracy. nih.govrsc.org For this compound, calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The fluorine atoms are expected to cause significant shifts in the signals of adjacent carbon and hydrogen atoms.

Vibrational frequencies, corresponding to peaks in an Infrared (IR) spectrum, can also be computed. These calculations help in assigning the observed experimental vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. Studies on 4-, 5-, and 6-fluoroindole (B127801) have shown that the position of the fluorine atom significantly influences the electronic nature of the excited states (La and Lb mixing), which affects their UV-Vis absorption profiles. researchgate.net Similar complex effects would be expected for the 4,7-difluoro substituted analog.

Mechanistic Investigations of Chemical Reactions Involving Fluorinated Indoles

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. tohoku.ac.jp It allows researchers to map out the entire reaction pathway, identify intermediates, and calculate the energy barriers associated with transition states.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. acs.org Computational chemists use various algorithms to locate and characterize these transient structures.

For reactions involving fluorinated indoles, such as electrophilic substitution, cycloadditions, or metal-catalyzed functionalizations, DFT can elucidate the step-by-step mechanism. For instance, in a study of the dearomative 2,3-difluorination of indoles, theoretical calculations were used to propose the formation of a key β-fluorine-substituted carbocation intermediate, helping to explain the reaction's outcome. chemrxiv.org Similarly, investigations into the Friedel-Crafts acylation of indole have used DFT to compare different catalytic pathways and identify the most favorable one. tohoku.ac.jp

Many reactions involving substituted indoles can yield multiple products (regioisomers or stereoisomers). Computational studies are crucial for understanding and predicting why one product is formed preferentially over others.

Regioselectivity in indole chemistry, particularly functionalization at different positions (e.g., C2 vs. C3 or C4 vs. C7), is a well-studied area. acs.orgnih.govthieme-connect.com DFT calculations can compare the activation energies for the transition states leading to different regioisomers. For example, a computational study on indole aryne cycloadditions found that 6,7-indolynes show remarkable regioselectivity with 2-substituted furans, a phenomenon that was rationalized by analyzing the electronic polarization of the indolyne intermediate. nih.gov For this compound, the electronic push from the 2-methyl group and pull from the 4- and 7-fluoro groups would create a unique electronic environment. Computational analysis of the transition states for a given reaction would be essential to predict the most likely site of functionalization.

Analysis of Intermolecular Interactions and Hydrogen Bonding in Fluorinated Indoles

The introduction of fluorine atoms into the indole scaffold, as seen in this compound, significantly modulates the molecule's electronic properties and, consequently, its capacity for intermolecular interactions. These interactions are fundamental to its behavior in condensed phases and its potential interactions with biological targets. Computational studies on fluorinated indoles and related heterocyclic systems provide critical insights into the nature and strength of these non-covalent forces, with a particular focus on hydrogen bonding.

Fluorine's high electronegativity makes it a potential, albeit weak, hydrogen bond acceptor. ucla.edu The nature of these interactions, often debated, has been clarified through detailed quantum chemical calculations and crystallographic analyses of various fluorinated molecules. rsc.org In the context of fluorinated indoles, several types of intermolecular interactions are of primary interest: conventional hydrogen bonds involving the indole N-H group, and weaker C-H···F hydrogen bonds.

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are instrumental in identifying and characterizing these weak interactions. researchgate.net QTAIM analysis identifies bond critical points (BCPs) between interacting atoms, with the electron density (ρ) and its Laplacian (∇²ρ) at these points revealing the nature of the interaction. nih.gov A positive Laplacian, for instance, is indicative of non-covalent interactions. nih.gov RDG analysis visually represents weak interactions in real space, with green-colored regions in isosurface maps indicating the presence of van der Waals interactions, including hydrogen bonds. researchgate.net

Hydrogen Bonding Involving the Indole N-H Donor:

The primary hydrogen bond donor in this compound is the pyrrolic N-H group. This group can form intermolecular hydrogen bonds with suitable acceptors. In a self-assembled system, the fluorine atoms of a neighboring molecule could act as acceptors, leading to N-H···F hydrogen bonds.

While fluorine is a weak hydrogen bond acceptor, the specific geometry and electronic environment can enhance this interaction. ucla.edu Studies on analogous fluorinated compounds provide a framework for understanding these potential interactions. For instance, analysis of various fluorinated molecules has shown that N-H···F hydrogen bonds are indeed formed, with characteristic distances and angles. escholarship.org

C-H···F Intermolecular Hydrogen Bonds:

Analysis of Interaction Geometries:

The geometry of a hydrogen bond is a key indicator of its strength. Ideal hydrogen bonds tend to be linear, with the donor-hydrogen-acceptor angle approaching 180°. However, for weak acceptors like fluorine, significant deviations from linearity are common. rsc.org Computational and crystallographic studies on various fluorinated compounds have provided a range of observed geometries for different types of hydrogen bonds involving fluorine.

For example, a study on fluorinated quinazolines, which share structural similarities with fluorinated indoles, revealed short N-H···F distances and specific bond angles, highlighting the potential for such interactions to influence molecular conformation. escholarship.org The table below summarizes typical geometric parameters for hydrogen bonds involving fluorine from studies on related compounds.

Interaction TypeDonorAcceptorH···F Distance (Å)Donor-H···Acceptor Angle (°)Reference Compound Class
N-H···FN-HF~2.01 - 2.47~122 - 138Fluorinated quinazolines escholarship.org
C-H···FAromatic C-HF>2.85~120 - 160Fluorinated aromatics nih.gov
O-H···FO-HF<2.75Not specifiedGeneral nih.gov

This table presents data from analogous compounds to illustrate typical interaction geometries and should not be taken as direct experimental values for this compound.

Interaction Energies:

The strength of these intermolecular interactions can be quantified through computational methods that calculate the interaction energy, often corrected for basis set superposition error (BSSE). rsc.org For weak interactions, these energies are typically in the range of a few kilojoules per mole. Studies on fluorinated aromatic compounds have shown that the interaction energy is sensitive to the relative orientation of the interacting molecules and the specific chemical environment of the fluorine atom (aliphatic vs. aromatic). nih.gov For instance, it has been observed that hydrogen bonds with aliphatic fluorine are often stronger than those with aromatic fluorine. nih.gov

Q & A

Q. How can researchers mitigate side reactions during functionalization of this compound?

  • Methodology :
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during harsh reactions .
  • Low-Temperature Conditions : Use cryogenic reactors (-78°C) for lithiation or Grignard reactions to prevent defluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.